molecular formula C17H18N4O2 B12553085 2-(4-Methylpiperazin-1-yl)-4-(2-furanyl)-6-(3-furanyl)pyrimidine CAS No. 171115-29-0

2-(4-Methylpiperazin-1-yl)-4-(2-furanyl)-6-(3-furanyl)pyrimidine

Cat. No.: B12553085
CAS No.: 171115-29-0
M. Wt: 310.35 g/mol
InChI Key: AKMGJJTVIPHEOZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-4-(2-furanyl)-6-(3-furanyl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with furanyl and methylpiperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-4-(2-furanyl)-6-(3-furanyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of Furanyl Groups: The furanyl groups can be introduced via a Suzuki coupling reaction, where furanyl boronic acids react with the halogenated pyrimidine core in the presence of a palladium catalyst.

    Attachment of the Methylpiperazinyl Group: The final step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-4-(2-furanyl)-6-(3-furanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furanyl groups can be oxidized to furanones using oxidizing agents such as potassium permanganate.

    Reduction: The pyrimidine core can be reduced to dihydropyrimidine using reducing agents like sodium borohydride.

    Substitution: The methylpiperazinyl group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-4-(2-furanyl)-6-(3-furanyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-4-(2-furanyl)-6-(3-furanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)-4-(2-thienyl)-6-(3-thienyl)pyrimidine: Similar structure but with thienyl groups instead of furanyl groups.

    2-(4-Methylpiperazin-1-yl)-4-(2-pyridyl)-6-(3-pyridyl)pyrimidine: Similar structure but with pyridyl groups instead of furanyl groups.

Uniqueness

2-(4-Methylpiperazin-1-yl)-4-(2-furanyl)-6-(3-furanyl)pyrimidine is unique due to the presence of furanyl groups, which can impart specific electronic and steric properties to the molecule. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development.

Properties

CAS No.

171115-29-0

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

4-(furan-2-yl)-6-(furan-3-yl)-2-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C17H18N4O2/c1-20-5-7-21(8-6-20)17-18-14(13-4-10-22-12-13)11-15(19-17)16-3-2-9-23-16/h2-4,9-12H,5-8H2,1H3

InChI Key

AKMGJJTVIPHEOZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=N2)C3=CC=CO3)C4=COC=C4

Origin of Product

United States

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